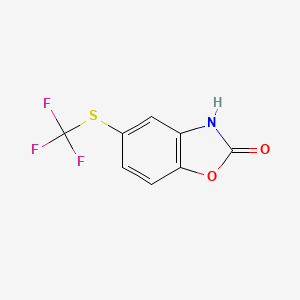

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is an organofluorine compound characterized by the presence of a trifluoromethylsulfanyl group attached to a benzoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one typically involves the introduction of the trifluoromethylsulfanyl group to a benzoxazole precursor. One common method is the trifluoromethylthiolation of arenes followed by oxidation. For instance, trifluoromethylthiolation can be achieved using a modified Billard reagent (p-ClPhNHSCF3) and subsequent oxidation with hydrogen peroxide . This one-pot process has been shown to provide superior yields compared to a two-step process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Reduction: The compound can be reduced under specific conditions to modify the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

Sulfoxides and Sulfones: Oxidation of the trifluoromethylsulfanyl group leads to the formation of sulfoxides and sulfones.

Substituted Benzoxazoles: Electrophilic substitution reactions yield various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties and biological activities.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethylbenzoxazoles: Compounds with similar structures but different substituents on the benzoxazole ring.

Trifluoromethylsulfanylbenzenes: Compounds with the trifluoromethylsulfanyl group attached to a benzene ring instead of a benzoxazole ring.

Uniqueness

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is unique due to the combination of the trifluoromethylsulfanyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is an organofluorine compound notable for its unique chemical structure, which includes a trifluoromethylsulfanyl group attached to a benzoxazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H4F3NO2S, with a molecular weight of approximately 203.118 g/mol. The trifluoromethylsulfanyl group enhances the compound's lipophilicity and electron-withdrawing properties, which may influence its biological interactions and therapeutic potential.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The enhanced lipophilicity allows for better membrane permeability, potentially facilitating its action on various biological pathways. The exact mechanisms are still under investigation, but initial studies suggest that it may interact with proteins involved in cancer progression and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell survival in cancer cell lines such as DU-145 prostate cancer cells. This effect is mediated through the inhibition of Macrophage Migration Inhibitory Factor (MIF), a key player in tumor growth and metastasis. For instance, a related study demonstrated that specific derivatives could regress established pulmonary hypertension in animal models by targeting MIF .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in microbial inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the benzoxazole core affect biological activity. Variations at the 5-position of the benzoxazole ring have been linked to varying degrees of potency against different biological targets. This insight is essential for the rational design of more effective derivatives .

Case Studies

A significant case study involved the use of this compound in a therapeutic context. In vitro assays demonstrated that this compound could significantly reduce cell viability in MIF-dependent cell lines. Furthermore, animal studies indicated that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-(Trifluoromethyl)-1,3-benzoxazole | Structure | Moderate antimicrobial | Lacks the sulfanyl group |

| Benzoxazole derivatives | Varies | Anticancer, antimicrobial | Diverse activities based on substituents |

| Benzothiazole analogs | Varies | Anticancer | Similar mechanism but different efficacy |

Propiedades

IUPAC Name |

5-(trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2S/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSPCGYDATZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.